Phthalimide

Description

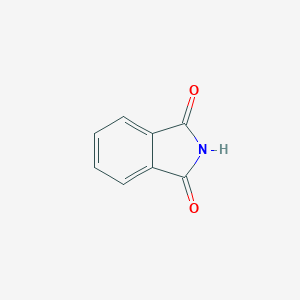

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJCHHZQLQNZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Record name | PHTHALIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

223537-84-6, 1074-82-4 (potassium salt) | |

| Record name | 1H-Isoindole-1,3(2H)-dione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223537-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3026514 | |

| Record name | Phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phthalimide is a white to light tan powder. Slightly acidic. (NTP, 1992), Dry Powder, White solid; [Hawley] White to light tan solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | PHTHALIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1H-Isoindole-1,3(2H)-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phthalimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6704 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes | |

| Record name | PHTHALIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992), FREELY SOL IN AQ ALKALI HYDROXIDES; ALMOST INSOL IN BENZENE, PETROLEUM ETHER; FAIRLY SOL IN BOILING ACETIC ACID; SATURATED AQ SOLN CONTAINS 0.036 G @ 25 °C, 0.07 G @ 40 °C, ABOUT 0.4 G @ BOILING POINT; 100 G OF BOILING ALCOHOL DISSOLVES 5 G PHTHALIMIDE, Water solubility = 360 mg/l | |

| Record name | PHTHALIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Phthalimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6704 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MONOCLINIC PRISMS FROM WATER OR BY SUBLIMATION, NEEDLES FROM WATER, PRISMS FROM ACETIC ACID; LEAFLETS (SUBLIMATION), White crystalline leaflets | |

CAS No. |

85-41-6 | |

| Record name | PHTHALIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHTHALIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J6PQ7YI80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHTHALIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

460 °F (NTP, 1992), 238 °C | |

| Record name | PHTHALIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Phthalimide: Chemical Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalimide is a versatile dicarboximide that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its unique chemical structure, characterized by a planar isoindole-1,3-dione moiety, imparts a distinct set of physical and chemical properties that have been exploited in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications in drug discovery and development.

Chemical Structure and Identification

This compound, with the IUPAC name isoindole-1,3-dione, is an aromatic imide derived from phthalic anhydride (B1165640).[1][2][3] The molecule consists of a benzene (B151609) ring fused to a five-membered heterocyclic ring containing two carbonyl groups attached to a nitrogen atom.[3] This arrangement results in a planar and rigid structure.

The key identifiers for this compound are:

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | References |

| Molecular Weight | 147.13 g/mol | [1][4] |

| Appearance | White to light tan crystalline solid/powder | [1][2] |

| Melting Point | 238 °C (460 °F; 511 K) | [2][3] |

| Boiling Point | 336 °C (637 °F; 609 K); sublimes | [2][3] |

| Solubility in Water | <0.1 g/100 mL (19.5 °C) | [2] |

| Solubility in Organic Solvents | Soluble in hot ethanol (B145695), acetone, and benzene. | [4][5] |

| Acidity (pKa) | 8.3 | [3][6] |

Chemical Properties and Reactivity

This compound's chemical behavior is largely dictated by the acidic proton on the nitrogen atom and the electrophilic nature of the carbonyl carbons.

-

Acidity: The N-H proton is acidic (pKa ≈ 8.3) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base through resonance.[3][7] This acidity is fundamental to its use in the Gabriel synthesis.

-

Nucleophilicity of the this compound Anion: Deprotonation with a base, such as potassium hydroxide (B78521), yields the potassium salt of this compound, a potent nucleophile.[8] This anion readily participates in Sₙ2 reactions with alkyl halides.

-

Reactions at the Carbonyl Groups: The carbonyl carbons are susceptible to nucleophilic attack. This reactivity is exploited in the deprotection step of the Gabriel synthesis, where hydrazinolysis or hydrolysis cleaves the N-alkyl bond.[9]

Experimental Protocols

Synthesis of this compound from Phthalic Anhydride and Ammonia

This method is a common laboratory preparation of this compound.

Methodology:

-

In a 5-liter round-bottomed flask, combine 500 g (3.4 moles) of phthalic anhydride with 400 g (444 cc, 6.6 moles) of 28% aqueous ammonia.[1]

-

Fit the flask with an air condenser (at least 10 mm in diameter).

-

Slowly heat the flask with a direct flame until the mixture achieves a state of quiet fusion, at a temperature of approximately 300°C.[1] During heating, occasionally shake the flask and push down any sublimed material from the condenser with a glass rod.

-

Pour the hot reaction mixture into a crock and cover it with paper to prevent loss by sublimation. Allow it to cool.

-

The resulting solid is practically pure this compound, melting at 232–235°C.[1] The expected yield is 470–480 g (95–97% of the theoretical amount).[1]

-

For purification, the product can be recrystallized from water (approximately 4 g per liter of boiling water) or ethanol (5 g per 100 g of boiling alcohol).[1]

Gabriel Synthesis of Primary Amines

The Gabriel synthesis is a robust method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct alkylation of ammonia.[8][10]

Methodology:

Step 1: Formation of Potassium this compound

-

Dissolve this compound in hot ethanol.

-

Add a solution of potassium hydroxide in ethanol to the this compound solution. The resulting potassium this compound will precipitate upon cooling.[11]

-

Filter the white precipitate of potassium this compound and dry it.

Step 2: N-Alkylation of this compound

-

Dissolve the dried potassium this compound in a suitable polar aprotic solvent such as DMF.[11]

-

Add the primary alkyl halide to the solution.

-

Heat the reaction mixture to facilitate the Sₙ2 reaction, forming the N-alkylthis compound. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Deprotection to Yield the Primary Amine (Ing-Manske Procedure)

-

To the N-alkylthis compound, add hydrazine (B178648) hydrate (B1144303) in refluxing ethanol.[9][12]

-

The reaction will produce a precipitate of phthalhydrazide (B32825).[9]

-

After the reaction is complete, cool the mixture and filter off the phthalhydrazide precipitate.

-

The filtrate contains the desired primary amine. The amine can be isolated by acidic workup to form the amine salt, followed by basification and extraction with an organic solvent.[9]

Reductive Deprotection of Phthalimides

This method offers a mild alternative to hydrazinolysis for cleaving the this compound group, which is particularly useful for substrates sensitive to harsh conditions.[13]

Methodology:

-

To a stirred solution of the N-alkylthis compound in a 6:1 mixture of 2-propanol and water, add sodium borohydride (B1222165) (NaBH₄).[13]

-

Stir the reaction at room temperature for 24 hours. Monitor the consumption of the starting material by TLC.

-

Carefully add glacial acetic acid to the reaction mixture.

-

Heat the flask to 80°C for 2 hours to induce cyclization and release of the amine.[13]

-

The primary amine can then be isolated using standard work-up procedures, such as ion-exchange chromatography or extraction.[13]

Applications in Drug Development

The this compound scaffold is a prominent feature in a number of clinically significant drugs. Its rigid structure and ability to participate in hydrogen bonding and hydrophobic interactions make it a valuable pharmacophore.

-

Thalidomide and its Analogs (Lenalidomide, Pomalidomide): These immunomodulatory drugs (IMiDs) are used in the treatment of multiple myeloma and other cancers.[14] Their mechanism of action involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins.

-

Apremilast (B1683926): Used for the treatment of psoriasis and psoriatic arthritis, apremilast is a phosphodiesterase 4 (PDE4) inhibitor.[15]

-

Antimicrobial and Anti-inflammatory Agents: Numerous this compound derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities.[16] Some derivatives have shown potent inhibition of enzymes like cyclooxygenase-2 (COX-2).[17]

While this compound itself is not typically the active component in a signaling pathway, its derivatives are designed to interact with specific biological targets. For instance, this compound-based inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and E. coli topoisomerase II DNA gyrase B have been developed as potential anticancer and antimicrobial agents, respectively.[18] The development of such targeted therapies often involves the synthesis of a library of this compound derivatives, followed by screening for biological activity.

Conclusion

This compound remains a cornerstone of synthetic organic chemistry, offering a reliable and versatile platform for the synthesis of primary amines and a diverse range of heterocyclic compounds. Its well-defined chemical properties and predictable reactivity have cemented its role in both academic research and industrial applications, particularly in the pharmaceutical sector. The continued exploration of new synthetic methodologies and the design of novel this compound-based therapeutics underscore the enduring importance of this fundamental chemical entity.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. researchgate.net [researchgate.net]

- 4. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. trilinkbiotech.com [trilinkbiotech.com]

- 11. researchgate.net [researchgate.net]

- 12. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 13. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]

- 14. researchgate.net [researchgate.net]

- 15. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 16. Design, Synthesis and Evaluation of Novel this compound Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biomedgrid.com [biomedgrid.com]

- 18. Novel this compound based analogues: design, synthesis, biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Phthalimide: A Technical Overview for Scientific Professionals

Introduction

Phthalimide is a bicyclic non-aromatic nitrogen heterocycle derived from phthalic anhydride (B1165640).[1] This white, sublimable solid is a crucial reagent in organic synthesis, primarily serving as a masked source of ammonia (B1221849) for the preparation of primary amines.[1] Its utility extends to the synthesis of various biologically active compounds and industrial polymers. This document provides a comprehensive guide to the fundamental properties, synthesis, and key reactions of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | References |

| CAS Number | 85-41-6 | [1] |

| Molecular Formula | C₈H₅NO₂ | [1] |

| Molecular Weight | 147.13 g/mol | |

| Melting Point | 232–235 °C | |

| Acidity (pKa) | 8.3 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the Gabriel synthesis of primary amines are outlined below.

Synthesis of this compound from Phthalic Anhydride and Aqueous Ammonia

This procedure outlines the direct synthesis of this compound from phthalic anhydride and concentrated aqueous ammonia.

Materials:

-

Phthalic anhydride (3.4 moles)

-

28% Aqueous ammonia (6.6 moles)

Procedure:

-

In a 5-liter round-bottomed Pyrex flask, combine 500 g (3.4 moles) of phthalic anhydride with 400 g (444 cc, 6.6 moles) of 28% aqueous ammonia.[2]

-

Fit the flask with an air condenser (minimum 10 mm diameter).

-

Slowly heat the flask with a direct flame until the mixture reaches a state of quiet fusion at approximately 300°C.[2] It is advisable to occasionally shake the flask during heating. Any material that sublimes into the condenser should be pushed back down with a glass rod.[2]

-

Once the reaction is complete, pour the hot mixture into a crock and cover it with paper to prevent sublimation during cooling.[2]

-

The resulting solid product is practically pure this compound and can be used without further purification. The yield is typically between 470–480 g (95–97% of the theoretical amount).[2]

The Gabriel Synthesis of Primary Amines

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct alkylation of ammonia.[3][4][5] The process involves the N-alkylation of potassium this compound followed by hydrolysis or hydrazinolysis to release the primary amine.[3][6]

Part 1: Preparation of Potassium this compound

Materials:

-

This compound

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol

Procedure:

-

Dissolve this compound in a suitable solvent.

-

Add a solution of potassium hydroxide to the this compound solution until the mixture becomes basic.[6]

-

Cool the solution to induce the precipitation of a white solid, which is potassium this compound.[6]

-

Filter the precipitate and dry it thoroughly.[6]

Part 2: N-Alkylation and Amine Liberation

Materials:

-

Potassium this compound

-

Primary alkyl halide

-

Ethanol

-

Hydrazine (B178648) (N₂H₄) or a strong acid (e.g., H₃O⁺)

Procedure:

-

Dissolve the dried potassium this compound in ethanol.

-

Add the primary alkyl halide to the ethanolic solution of potassium this compound.[6] This reaction proceeds via an SN2 mechanism to form the N-alkyl this compound.[4]

-

To liberate the primary amine, one of the following workup procedures can be used:

-

Hydrazinolysis (Ing–Manske procedure): Add hydrazine to the N-alkylthis compound solution. This reaction yields the primary amine and a precipitate of phthalhydrazide.[5] This method is often preferred as it avoids harsh acidic or basic conditions.[4][5]

-

Acidic Hydrolysis: Treat the N-alkylthis compound with a strong aqueous acid (e.g., HCl, H₂SO₄) and heat. This will produce the primary amine salt and phthalic acid.[3] A subsequent neutralization step is required to obtain the free amine.

-

Visualizing the Gabriel Synthesis Pathway

The following diagram illustrates the key steps involved in the Gabriel synthesis of a primary amine.

Caption: Workflow of the Gabriel synthesis for primary amine production.

References

IUPAC name for Phthalimide and its derivatives

An In-depth Technical Guide to the IUPAC Nomenclature of Phthalimide and its Derivatives

Introduction

This compound is an imide derivative of phthalic anhydride (B1165640), presenting as a white solid at room temperature with the chemical formula C₈H₅NO₂.[1] Structurally, it comprises a benzene (B151609) ring fused to a five-membered ring that contains two carbonyl groups attached to a central nitrogen atom.[1] This compound is a crucial building block in organic synthesis, notably as a masked form of ammonia (B1221849), finding extensive use in the preparation of primary amines through the Gabriel synthesis.[2] Its derivatives are of significant interest in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] This guide provides a comprehensive overview of the IUPAC nomenclature for this compound and its derivatives, alongside relevant physicochemical data and key experimental protocols.

IUPAC Nomenclature

The systematic naming of this compound and its derivatives follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

Parent Compound: this compound

The preferred IUPAC name for the parent this compound structure is 1H-Isoindole-1,3(2H)-dione .[1][2] This name is derived from the heterocyclic isoindole ring system, with the "(2H)" indicating a hydrogen atom on the nitrogen at position 2, and "-1,3-dione" specifying the two ketone groups.[1][5] Other acceptable systematic names include isoindole-1,3-dione and 1,3-isoindolinedione.[5] The numbering of the bicyclic structure is crucial for naming derivatives.

Below is a diagram illustrating the core structure and IUPAC numbering.

Caption: Structure and IUPAC numbering of the this compound core.

N-Substituted Phthalimides

Derivatives with a substituent on the nitrogen atom are the most common. In systematic nomenclature, the nitrogen is at position 2. Therefore, an alkyl or aryl group attached to the nitrogen is named as a substituent at this position.

-

Systematic Name: 2-(Substituent)isoindole-1,3-dione

-

Common Name: N-(Substituent)this compound

For example, the product of reacting potassium this compound with ethyl bromide is systematically named 2-ethylisoindole-1,3-dione . Its common name is N-ethylthis compound.

Ring-Substituted Phthalimides

Substituents on the benzene ring are indicated by numbers corresponding to their position on the isoindole ring system (positions 4, 5, 6, and 7).

-

Systematic Name: (Position)-(Substituent)isoindole-1,3-dione

For instance, a this compound derivative with a nitro group on the carbon adjacent to the fusion point is named 4-nitroisoindole-1,3-dione .

Caption: Logical relationship for naming this compound derivatives.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its derivatives are essential for experimental design and characterization.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₅NO₂ | [1][2] |

| Molecular Weight | 147.13 g/mol | [6] |

| Melting Point | 232–235 °C | [7] |

| pKa of N-H | ~8.3 | [8][9] |

| Solubility in Water | Slightly soluble | [1][2] |

| Appearance | White to light tan solid/powder | [1][5] |

Table 2: Spectroscopic Data for a Model this compound Derivative

This table presents data for a model N-substituted this compound derivative bearing a 1,2,3-triazole unit, specifically compound 8a from a cited study.[10]

| Spectroscopic Technique | Characteristic Peaks / Shifts (δ in ppm, ν in cm⁻¹) |

| ¹H NMR (CDCl₃) | δ 7.85–7.73 (m, 5H, this compound aromatic protons + triazole =C-H) |

| ¹³C NMR (CDCl₃/DMSO-d₆) | δ 172.17, 168.28 (Imide and Amide C=O), 147.24 (Triazole quaternary C), 139.12, 136.77, 129.92 (this compound aromatic C) |

| FT-IR | ν 3297 (N-H stretch), 3153 (Triazole C-H stretch), 3067–2957 (Aromatic & Aliphatic C-H stretch) |

| HR-MS | m/z 368.17172 ([M+H]⁺) |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the Gabriel synthesis are provided below.

Protocol 1: Synthesis of this compound from Phthalic Anhydride

This protocol is adapted from a procedure involving the reaction of phthalic anhydride with aqueous ammonia.[7]

Reagents and Materials:

-

Phthalic anhydride (500 g, 3.4 moles)

-

28% Aqueous ammonia (400 g, 6.6 moles)

-

5-L round-bottomed flask (Pyrex)

-

Air condenser

-

Heating source (free flame)

-

Crock for cooling

Procedure:

-

Place a mixture of 500 g of phthalic anhydride and 400 g of 28% aqueous ammonia in a 5-L round-bottomed flask.

-

Fit the flask with an air condenser (≥10 mm diameter).

-

Slowly heat the flask with a free flame, shaking occasionally. Any material that sublimes into the condenser should be pushed down with a glass rod.

-

Continue heating until the mixture reaches a state of quiet fusion at approximately 300 °C.

-

Pour the hot reaction mixture into a crock, cover it with paper to prevent sublimation, and allow it to cool.

-

The resulting solid product is practically pure this compound and can be ground up for use without further purification. Yield: 470–480 g (95–97% of the theoretical amount).[7]

Protocol 2: Gabriel Synthesis of Primary Amines

The Gabriel synthesis is a robust, multi-step method to convert primary alkyl halides into primary amines, avoiding the over-alkylation common in other methods.[8][11]

Caption: Experimental workflow for the Gabriel Synthesis of primary amines.

Step 1: Formation of Potassium this compound

-

Objective: To deprotonate this compound to form a potent nucleophile.[11]

-

Procedure: React this compound with an equimolar amount of ethanolic potassium hydroxide (B78521) (KOH). The hydroxide ion deprotonates the imide N-H, which is relatively acidic (pKa ≈ 8.3) due to resonance stabilization by the two adjacent carbonyl groups.[9][11] This forms the potassium salt of this compound (potassium this compound).[12]

Step 2: N-Alkylation of this compound

-

Objective: To form the N-alkyl this compound intermediate via nucleophilic substitution.[12]

-

Procedure: Heat the potassium this compound from Step 1 with a primary alkyl halide (R-X) in a polar aprotic solvent like DMF (dimethylformamide).[12] The this compound anion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction to displace the halide and form the N-alkyl this compound.[8] This reaction is generally not effective for secondary alkyl halides.[13]

Step 3: Liberation of the Primary Amine

-

Objective: To cleave the N-alkyl this compound to release the desired primary amine.[8]

-

Procedure (Ing-Manske Procedure): Treat the N-alkyl this compound from Step 2 with hydrazine (N₂H₄) in a suitable solvent.[13] Hydrazine acts as a nucleophile, attacking the carbonyl carbons and leading to the formation of the primary amine (R-NH₂) and a stable phthalhydrazide precipitate, which can be removed by filtration.[13] Alternatively, acidic or basic hydrolysis can be used, but these methods can be harsh and may result in lower yields.[11][13]

References

- 1. This compound: Structure, Properties, Preparation, Uses & Reactions [vedantu.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. byjus.com [byjus.com]

- 12. Gabriel this compound Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 13. Gabriel synthesis - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Solubility of Phthalimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phthalimide in various organic solvents. This compound (C₈H₅NO₂), a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs, often requires purification through crystallization.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing efficient crystallization processes, and ensuring product purity.[1] This document collates quantitative solubility data, details common experimental protocols for solubility determination, and visualizes key workflows and relationships to support research and development activities.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent and the temperature.[1] Generally, its solubility increases with a rise in temperature across all tested solvents, indicating that the dissolution process is endothermic.[1][2] The data presented below, primarily derived from studies employing high-performance liquid chromatography (HPLC) analysis, offers a comparative look at this compound's behavior in a range of common organic solvents.

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures (283.15 K to 318.15 K)

| Solvent | Temperature (K) | Mole Fraction (10³ x) |

| Ketones | ||

| Acetone (B3395972) | 283.15 | 18.01 |

| 288.15 | 21.03 | |

| 293.15 | 24.52 | |

| 298.15 | 28.51 | |

| 303.15 | 33.09 | |

| 308.15 | 38.31 | |

| 313.15 | 44.29 | |

| 318.15 | 51.13 | |

| Esters | ||

| Ethyl Acetate (B1210297) | 283.15 | 11.89 |

| 288.15 | 13.97 | |

| 293.15 | 16.34 | |

| 298.15 | 19.05 | |

| 303.15 | 22.15 | |

| 308.15 | 25.69 | |

| 313.15 | 29.74 | |

| 318.15 | 34.37 | |

| Alcohols | ||

| Methanol (B129727) | 283.15 | 4.19 |

| 288.15 | 5.03 | |

| 293.15 | 6.02 | |

| 298.15 | 7.18 | |

| 303.15 | 8.55 | |

| 308.15 | 10.16 | |

| 313.15 | 12.04 | |

| 318.15 | 14.25 | |

| Ethanol | 283.15 | 3.55 |

| 288.15 | 4.25 | |

| 293.15 | 5.08 | |

| 298.15 | 6.06 | |

| 303.15 | 7.21 | |

| 308.15 | 8.57 | |

| 313.15 | 10.16 | |

| 318.15 | 12.02 | |

| n-Propanol | 283.15 | 3.16 |

| 288.15 | 3.77 | |

| 293.15 | 4.51 | |

| 298.15 | 5.38 | |

| 303.15 | 6.41 | |

| 308.15 | 7.62 | |

| 313.15 | 9.05 | |

| 318.15 | 10.72 | |

| Isopropanol | 283.15 | 3.29 |

| 288.15 | 3.96 | |

| 293.15 | 4.76 | |

| 298.15 | 5.71 | |

| 303.15 | 6.84 | |

| 308.15 | 8.19 | |

| 313.15 | 9.79 | |

| 318.15 | 11.69 | |

| n-Butanol | 283.15 | 2.85 |

| 288.15 | 3.42 | |

| 293.15 | 4.10 | |

| 298.15 | 4.90 | |

| 303.15 | 5.86 | |

| 308.15 | 7.00 | |

| 313.15 | 8.35 | |

| 318.15 | 9.96 | |

| i-Butanol | 283.15 | 2.50 |

| 288.15 | 3.00 | |

| 293.15 | 3.59 | |

| 298.15 | 4.29 | |

| 303.15 | 5.13 | |

| 308.15 | 6.12 | |

| 313.15 | 7.30 | |

| 318.15 | 8.70 | |

| Nitriles | ||

| Acetonitrile (B52724) | 283.15 | 4.56 |

| 288.15 | 5.42 | |

| 293.15 | 6.44 | |

| 298.15 | 7.65 | |

| 303.15 | 9.08 | |

| 308.15 | 10.76 | |

| 313.15 | 12.75 | |

| 318.15 | 15.09 | |

| Aromatic Hydrocarbons | ||

| Toluene | 283.15 | 0.44 |

| 288.15 | 0.54 | |

| 293.15 | 0.67 | |

| 298.15 | 0.82 | |

| 303.15 | 1.01 | |

| 308.15 | 1.24 | |

| 313.15 | 1.52 | |

| 318.15 | 1.85 |

Data compiled from "Solubility modelling and thermodynamic dissolution functions of this compound in ten organic solvents".[1][3]

Summary of Observations:

At any given temperature, the solubility of this compound decreases in the following order: Acetone > Ethyl Acetate > Acetonitrile > Alcohols > Toluene.[1][3] this compound exhibits the highest solubility in acetone and the lowest in the non-polar solvent toluene.[1] It is also characterized as being slightly soluble in water, and almost insoluble in benzene (B151609) and petroleum ether.[4][5]

Experimental Protocols

The quantitative determination of this compound solubility is typically achieved through methods that establish a solid-liquid equilibrium followed by a precise measurement of the solute concentration in the saturated solution.

Isothermal Dissolution Equilibrium Method

This is a primary method for determining the solubility of a compound at a specific temperature.[2][6] It involves saturating a solvent with the solute over time in a temperature-controlled environment.

Materials and Equipment:

-

This compound (purity > 99%)

-

Analytical grade organic solvents

-

Jacketed glass vessel or Erlenmeyer flask (50-100 mL)

-

Smart thermostatic water bath (precision ±0.01 K)[1]

-

Magnetic stirrer and stir bars

-

Analytical balance (precision ±0.0001 g)[1]

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes for dilution

Procedure:

-

Preparation: Add an excess amount of this compound solid to a known volume (e.g., 30 mL) of the selected organic solvent in a jacketed glass vessel or flask.[1] The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vessel in the thermostatic water bath set to the desired temperature. Stir the mixture continuously using a magnetic stirrer to facilitate dissolution.

-

Attaining Equilibrium: Allow the suspension to equilibrate for a sufficient time (typically several hours) to ensure the solution is fully saturated. It is advisable to determine the required time by taking measurements at different intervals until the concentration remains constant.

-

Sampling: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for at least 30 minutes.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette or syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a pre-weighed container to remove any microscopic solid particles. This step is crucial to prevent crystallization of the sample and to avoid artificially high concentration readings.

-

Analysis: Determine the concentration of this compound in the filtered sample using an appropriate analytical technique, such as HPLC or gravimetric analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a common and accurate technique used to quantify the concentration of this compound in the saturated solvent samples obtained from the isothermal equilibrium method.[1][7]

Procedure:

-

Sample Preparation: Accurately weigh the filtered saturated solution. Dilute the sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Calibration: Prepare a series of standard solutions of this compound with known concentrations. Inject these standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Chromatographic Conditions:

-

HPLC System: An isocratic HPLC system with a UV detector.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A mixture of solvents such as methanol and water, or acetonitrile and water. The exact ratio should be optimized for good peak shape and retention time.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Set the UV detector to the wavelength of maximum absorbance for this compound.

-

Injection Volume: Typically 10-20 µL.

-

-

Quantification: Inject the prepared diluted sample into the HPLC system. Compare the peak area of the sample to the calibration curve to determine the exact concentration of this compound.

-

Calculation: Use the determined concentration and the dilution factor to calculate the original concentration of this compound in the saturated solution, which represents its solubility.

Gravimetric Method

The gravimetric method is a simpler, though potentially less precise, alternative for determining solubility.[3] It involves physically separating the solute from the solvent and weighing it.[8][9]

Procedure:

-

Sample Collection: Following the isothermal equilibrium procedure (steps 1-6 above), transfer a precisely known mass or volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.[9]

-

Solvent Evaporation: Place the evaporating dish in a hot air oven at a temperature sufficient to evaporate the solvent completely without causing the this compound to sublime or decompose (note: this compound sublimes at 336°C).[9]

-

Drying to Constant Weight: Continue drying the dish until a constant weight is achieved. This is confirmed by repeatedly weighing the dish after cooling it in a desiccator until two consecutive weighings are identical.[9]

-

Calculation:

-

Calculate the mass of the dissolved this compound (solute) by subtracting the initial weight of the empty dish from the final constant weight.

-

Calculate the mass of the solvent by subtracting the mass of the solute from the total mass of the saturated solution sample.

-

Express the solubility in terms of mass of solute per mass or volume of solvent (e.g., g/100 g solvent).

-

Visualizations

Experimental and Logical Workflows

To clarify the processes and relationships discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Workflow for solubility determination via isothermal equilibrium.

Caption: Key factors affecting the solubility of this compound.

References

- 1. daneshyari.com [daneshyari.com]

- 2. Solubility determination and modelling for this compound in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K [inis.iaea.org]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. physchemres.org [physchemres.org]

- 8. pharmajournal.net [pharmajournal.net]

- 9. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Acidity and pKa of Phthalimide's N-H Bond

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa value of the N-H bond in phthalimide, a key parameter in its chemical reactivity and application in synthetic chemistry, particularly in drug development. This document details the underlying chemical principles, experimental methodologies for pKa determination, and the practical implications of this compound's acidity.

Introduction: The Chemical Significance of this compound's Acidity

This compound is a dicarboximide derivative of phthalic acid, widely recognized for its utility as a precursor in the synthesis of primary amines through the Gabriel synthesis.[1][2] The nucleophilicity of the this compound anion, formed upon deprotonation of the N-H bond, is central to this and other synthetic transformations. Understanding the acidity of this bond is therefore crucial for reaction optimization and the development of novel synthetic methodologies.

The N-H proton of this compound exhibits a significantly lower pKa value than that of typical amines or amides, indicating a higher acidity. This increased acidity is a direct consequence of the unique electronic environment created by the two adjacent carbonyl groups.

Quantitative Data: Acidity of this compound

The acidity of the N-H bond in this compound has been a subject of interest, and its pKa value is well-established. The key quantitative data are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference Compound | pKa of Reference |

| pKa of this compound (N-H) | ~8.3 | Amine (e.g., Ammonia) | ~38 |

| Amide (e.g., Acetamide) | ~17 |

Table 1: pKa Value of this compound's N-H Bond and Comparison with Related Compounds.

The Origin of Acidity: Electronic Effects and Resonance Stabilization

The notable acidity of the N-H bond in this compound arises from the cumulative electron-withdrawing inductive effect of the two flanking carbonyl groups.[3] This polarization of the N-H bond facilitates the departure of the proton.

Upon deprotonation, the resulting this compound anion is significantly stabilized by resonance. The negative charge on the nitrogen atom is delocalized over the two adjacent carbonyl oxygen atoms, effectively distributing the charge and stabilizing the conjugate base.[3][4] This stabilization of the conjugate base is the primary driving force for the increased acidity of this compound compared to simpler amides or amines.

The resonance structures of the this compound anion are depicted below:

Figure 1: Resonance delocalization in the this compound anion.

Experimental Protocols for pKa Determination

The determination of the pKa value of a weakly acidic compound like this compound can be achieved through various experimental techniques. The two most common and reliable methods are potentiometric titration and spectrophotometric titration.

Potentiometric Titration

This method involves the gradual addition of a standardized titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) and monitoring the resulting change in pH using a pH meter. The pKa is determined from the inflection point of the resulting titration curve.[5][6]

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of approximately 0.1 M sodium hydroxide (B78521) (NaOH) and accurately determine its concentration by titrating against a primary standard (e.g., potassium hydrogen phthalate).

-

Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent. As this compound is slightly soluble in water, a co-solvent such as ethanol (B145695) or DMSO may be used, and the results extrapolated to aqueous conditions if necessary.[6]

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[5]

-

Place a known volume (e.g., 50.0 mL) of the this compound solution into a beaker equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized NaOH solution in small, accurately measured increments (e.g., 0.1-0.5 mL).

-

After each addition, allow the solution to equilibrate and record the pH.[5]

-

Continue the titration until the pH has risen significantly beyond the expected equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration data.

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).[7]

-

Figure 2: Workflow for potentiometric pKa determination.

Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. This compound's aromatic nature makes it a suitable candidate for this technique. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.[8][9]

Methodology:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa of this compound (e.g., from pH 7 to pH 10).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

-

Spectroscopic Measurement:

-

For each buffer solution, add a small, constant volume of the this compound stock solution to ensure the total this compound concentration is the same in all samples.

-

Record the UV-Vis absorbance spectrum for each solution, including a fully protonated sample (in a strongly acidic solution, e.g., pH 2) and a fully deprotonated sample (in a strongly basic solution, e.g., pH 12).

-

Identify the wavelength of maximum absorbance (λmax) for both the protonated (HA) and deprotonated (A⁻) forms of this compound.

-

-

Data Analysis:

-

Plot the absorbance at the chosen λmax against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa is the pH at which the absorbance is exactly halfway between the absorbance of the fully protonated and fully deprotonated forms.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AI) / (AM - A)] where A is the absorbance of the mixture at a given pH, AI is the absorbance of the ionized form, and AM is the absorbance of the molecular (protonated) form.

-

Figure 3: Workflow for spectrophotometric pKa determination.

Application in Drug Development: The Gabriel Synthesis

The acidity of this compound is the cornerstone of the Gabriel synthesis, a robust method for the preparation of primary amines, which are prevalent structural motifs in many pharmaceutical agents.[10][11][12][13] The process involves the deprotonation of this compound to form a nucleophilic anion, which then undergoes an SN2 reaction with an alkyl halide. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylthis compound yields the desired primary amine.

The logical workflow of the Gabriel synthesis is outlined below:

Figure 4: Logical workflow of the Gabriel synthesis.

This controlled method of amine synthesis is advantageous as it avoids the over-alkylation often observed when using ammonia (B1221849) as the nitrogen source. The relatively low pKa of this compound allows for the use of moderately strong bases for deprotonation, making the initial step of the synthesis highly efficient.

Conclusion

The acidity of the N-H bond in this compound, quantified by a pKa of approximately 8.3, is a fundamental property that dictates its chemical behavior. This acidity is a direct result of the electron-withdrawing nature of the two carbonyl groups and the resonance stabilization of the resulting conjugate base. Accurate determination of this pKa value can be achieved through well-established experimental protocols such as potentiometric and spectrophotometric titrations. A thorough understanding of this compound's acidity is essential for its application in organic synthesis, most notably in the Gabriel synthesis, which remains a valuable tool in the synthesis of primary amines for drug discovery and development.

References

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: Structure, Properties, Preparation, Uses & Reactions [vedantu.com]

- 4. (Solved) - (a) Write resonance structures for the this compound anion that... (1 Answer) | Transtutors [transtutors.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. asdlib.org [asdlib.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

Spectroscopic Profile of Phthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for phthalimide (Isoindole-1,3-dione), a crucial moiety in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below, providing a clear reference for its characteristic signals and absorption maxima.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The symmetry of the molecule results in a simplified spectrum. The proton (¹H) NMR spectrum is characterized by two main signals corresponding to the aromatic protons and the imide proton. The carbon-13 (¹³C) NMR spectrum shows three distinct signals for the carbonyl carbons and the two types of aromatic carbons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment (See Fig. 2) | Chemical Shift (δ) in ppm | Solvent | Multiplicity | Integration | Reference(s) |

| H-4, H-5, H-6, H-7 | ~7.85 | DMSO-d₆ | Multiplet | 4H | [1] |

| H-4, H-5, H-6, H-7 | ~7.76 | CDCl₃ | Broad Signal | 4H | |

| N-H | ~11.38 | DMSO-d₆ | Broad Singlet | 1H | [1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment (See Fig. 2) | Chemical Shift (δ) in ppm | Solvent | Reference(s) |

| C=O (C-1, C-3) | 167.6 | DMSO-d₆ | [2] |

| C-3a, C-7a | 131.8 | DMSO-d₆ | [2] |

| C-4, C-5, C-6, C-7 | 123.2, 134.6 | DMSO-d₆ | [2] |

Note: Specific assignments for the two aromatic carbon signals (C-4/C-7 and C-5/C-6) can vary. Data is primarily sourced from literature references.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is distinguished by characteristic vibrational modes, particularly the strong absorptions from the carbonyl groups of the imide function and the N-H bond.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity | Reference(s) |

| ~3200 | N-H Stretching | Strong, Broad | |

| 1775, 1740 | C=O Asymmetric & Symmetric Stretching | Strong | |

| ~1600 | C=C Aromatic Ring Stretching | Medium | |

| ~1310 | C-N Stretching | Medium | |

| ~715 | C-H Aromatic Out-of-Plane Bending | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the this compound molecule. The spectrum typically shows strong absorption bands in the ultraviolet region, corresponding to π → π* transitions of the aromatic system and carbonyl groups.

Table 4: UV-Vis Spectroscopic Data for this compound

| λₘₐₓ (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent | Reference(s) |

| 215 | 40,738 (log ε = 4.61) | Ethanol (B145695) | |

| 230 | 16,218 (log ε = 4.21) | Ethanol | |

| 291 | 1,412 (log ε = 3.15) | Ethanol |

Experimental Protocols

The following sections provide generalized yet detailed methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation : Accurately weigh approximately 5-10 mg of dry this compound powder and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Locking and Shimming : The instrument software will automatically lock onto the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.

-

¹H NMR Acquisition :

-

Load a standard proton experiment parameter set.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Set the number of scans (e.g., 8 or 16 scans) and a relaxation delay (d1) of 1-2 seconds.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition :

-

Load a standard carbon experiment parameter set (e.g., proton-decoupled).

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A higher number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 scans or more).

-

Use a relaxation delay (d1) of 2-5 seconds.

-

Acquire the FID.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired FID for both ¹H and ¹³C spectra.

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Perform peak picking for both spectra to identify chemical shifts.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (~1-2 mg) of dry this compound with ~100-150 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Background Spectrum : Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Spectrum Acquisition :

-

Mount the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing : The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Label the significant peaks corresponding to the key functional groups.

UV-Vis Spectroscopy Protocol

-

Solution Preparation :

-

Prepare a stock solution of this compound of known concentration (e.g., 1x10⁻³ M) in a UV-grade solvent (e.g., ethanol or methanol).

-

From the stock solution, prepare a series of dilutions to an appropriate concentration for measurement (typically in the 1x10⁻⁴ to 1x10⁻⁵ M range), ensuring the maximum absorbance falls within the linear range of the instrument (ideally < 1.0).

-

-

Instrument Setup : Turn on the UV-Vis spectrometer and allow the lamps (deuterium and tungsten) to warm up for at least 15-20 minutes for stable output.

-

Baseline Correction : Fill a quartz cuvette with the pure solvent (blank). Place it in the reference and sample holders and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement :

-

Rinse the sample cuvette with the this compound solution to be analyzed, then fill it.

-

Place the cuvette in the sample holder.

-

Scan the sample over the specified wavelength range.

-

-

Data Analysis : Identify the wavelengths of maximum absorbance (λₘₐₓ) from the resulting spectrum. If the concentration and path length (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the molecular structure of this compound for clear data correlation.

Figure 1: Workflow for the spectroscopic analysis of this compound.

Figure 2: Structure of this compound with atom numbering for NMR.

References

A Comprehensive Technical Guide to the Synthesis of Phthalimide from Phthalic Anhydride and Ammonia

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of phthalimide, a crucial intermediate in the pharmaceutical and chemical industries. This compound's significance lies in its role as a precursor for primary amines via the Gabriel synthesis and its presence in various therapeutic agents. This document outlines the core chemical principles, experimental protocols, and quantitative data associated with the synthesis of this compound from phthalic anhydride (B1165640) and various ammonia (B1221849) sources.

Introduction to this compound and its Significance

This compound (C₆H₄(CO)₂NH) is an imide derivative of phthalic anhydride.[1] Its chemical structure features an acidic N-H bond, a property attributed to the electron-withdrawing effect of the two adjacent carbonyl groups.[2] This acidity is fundamental to its application in the Gabriel synthesis for the preparation of pure primary amines, a vital transformation in pharmaceutical development.[2][3] By serving as a masked source of ammonia, this compound allows for controlled amino group introduction, avoiding common side reactions like over-alkylation that can occur with free ammonia.[2] this compound derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antitumor properties, making them a key scaffold in drug discovery.[4][5]

Reaction Mechanism and Chemical Principles

The synthesis of this compound from phthalic anhydride and ammonia proceeds through a nucleophilic acyl substitution reaction. The reaction is initiated by the nucleophilic attack of the ammonia lone pair on one of the carbonyl carbons of phthalic anhydride. This forms a tetrahedral intermediate which then rearranges to a more stable amide-acid structure. The final step involves an intramolecular cyclization with the elimination of a water molecule, driven by heat, to form the stable five-membered this compound ring.[6]

Synthetic Methodologies and Experimental Protocols

Several methods exist for the synthesis of this compound from phthalic anhydride, primarily differing in the source of ammonia used. The most common methods involve aqueous ammonia, ammonium (B1175870) carbonate, or urea (B33335).

Synthesis using Aqueous Ammonia

This is a widely cited and high-yielding method for laboratory-scale synthesis.

Experimental Protocol:

-

In a 5-liter round-bottomed flask, combine 500 g (3.4 moles) of phthalic anhydride with 400 g (444 cc, 6.6 moles) of 28% aqueous ammonia.[7]

-

Fit the flask with an air condenser (at least 10 mm in diameter).[7]

-

Slowly heat the mixture using a free flame. It is advisable to occasionally shake the flask to ensure even heating and to push down any sublimed material from the condenser with a glass rod.[7]

-

Continue heating until the mixture reaches a state of quiet fusion at approximately 300°C.[7]

-

Once the reaction is complete, pour the hot reaction mixture into a suitable container and cover it to prevent sublimation of the product.[7]

-

Allow the mixture to cool and solidify. The resulting product is practically pure this compound.[7]

-

If desired, the product can be further purified by treating the solid cake with hot water to soften it, breaking it up, and then boiling it with water for a few minutes before filtration.[7]

Synthesis using Ammonium Carbonate

This method offers an alternative to using aqueous ammonia and also provides high yields.

Experimental Protocol:

-

Grind 500 g (4.4 moles) of ammonium carbonate in a mortar.[7]

-

In a suitable flask, mix the ground ammonium carbonate with 500 g (3.4 moles) of phthalic anhydride.[7]

-

The subsequent workup is similar to the aqueous ammonia method.

Synthesis using Urea

Heating phthalic anhydride with urea is another effective method for producing this compound.[9]

Experimental Protocol:

-

Mix and grind 5 g of phthalic anhydride (33.8 mmol) and 1 g of urea (16.7 mmol) together using a mortar and pestle.

-

Transfer the powder mixture to a 100 mL reaction flask.

-

Heat the flask using an oil bath or a heat gun. The solid mixture will begin to melt.

-

Continue heating until the mass suddenly solidifies and puffs up, indicating the completion of the reaction.

-

Allow the reaction flask to cool to room temperature.

-

Add 12.5 mL of water to the solid mass to break it up and dissolve any unreacted urea.

-

Collect the solid product by vacuum filtration.

-

The crude product can be recrystallized from hot ethanol (B145695) for further purification.

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthetic methods.

| Method | Reactants | Molar Ratio (Anhydride:Ammonia Source) | Temperature (°C) | Yield (%) | Reference |

| Aqueous Ammonia | Phthalic Anhydride, 28% Aqueous Ammonia | 1 : 1.94 | ~300 | 95 - 97 | [7] |

| Ammonium Carbonate | Phthalic Anhydride, Ammonium Carbonate | 1 : 1.29 | Fusion | High | [7] |

| Urea | Phthalic Anhydride, Urea | 2 : 1 | >133 | Not specified | |

| Dry Ammonia | Phthalic Anhydride, Dry Ammonia Gas | Not specified | High | Difficult to initiate | [7] |

| Continuous Process | Molten Phthalic Anhydride, Ammonia | 1 : 1 to 1 : 1.1 | 235 - 300 | Not specified | [10] |

Table 1: Summary of Reaction Conditions and Yields for this compound Synthesis.

| Parameter | Value | Reference |

| Melting Point of this compound | 232 - 235 °C | [7] |

| Melting Point of Phthalic Anhydride | 131.6 °C | |

| Melting Point of Urea | 133 °C |

Table 2: Physical Properties of Reactants and Product.

Logical Workflow for this compound Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound from phthalic anhydride and an ammonia source.

Caption: A logical workflow for the synthesis of this compound.

Industrial Scale Synthesis

For industrial-scale production, a continuous process is often employed. This typically involves reacting molten phthalic anhydride with ammonia at elevated temperatures (235-300°C) and pressures (up to 50 bar) in a tubular reactor.[10] The molar ratio of phthalic anhydride to ammonia is generally kept close to 1:1.[10] This method allows for efficient and large-scale production of this compound.

Safety Considerations

-

Phthalic Anhydride: It is an irritant to the skin, eyes, and respiratory tract. Handle in a well-ventilated area and use appropriate personal protective equipment (PPE).

-

Ammonia: Aqueous ammonia is corrosive and has a pungent odor. Work in a fume hood and wear gloves and eye protection.

-